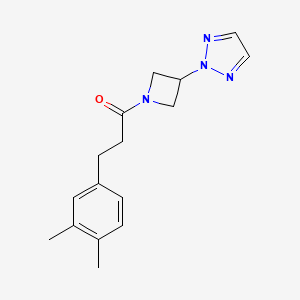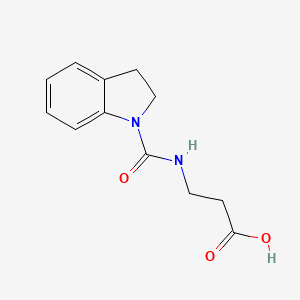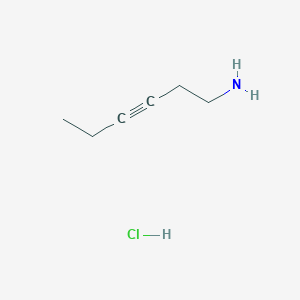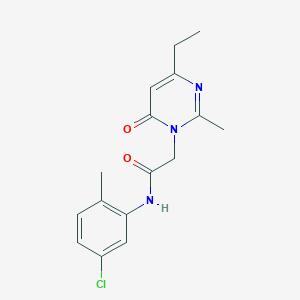![molecular formula C18H17FN4O4 B2978897 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-nitrophenyl)-2-oxoacetamide CAS No. 899743-68-1](/img/structure/B2978897.png)
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-nitrophenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-nitrophenyl)-2-oxoacetamide” is a chemical compound with the molecular weight of 358.37 . The IUPAC name of the compound is 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-nitrophenyl)acetamide .
Molecular Structure Analysis
The InChI code of the compound is 1S/C18H19FN4O3/c19-14-5-7-15(8-6-14)22-11-9-21(10-12-22)13-18(24)20-16-3-1-2-4-17(16)23(25)26/h1-8H,9-13H2,(H,20,24) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a solid with a molecular weight of 358.37 . The IUPAC name of the compound is 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-nitrophenyl)acetamide .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research on compounds structurally related to "2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-nitrophenyl)-2-oxoacetamide" often focuses on synthetic methodologies. For example, the synthesis of flunarizine, a drug with vasodilating effects and antihistamine activity, showcases the importance of such compounds in pharmaceutical chemistry. Flunarizine is synthesized through condensation reactions involving components with fluoro- and nitro- substitutions, which might share similarities with the synthesis routes or intermediates of the compound (R. N. Shakhmaev, A. Sunagatullina, & V. Zorin, 2016).
Biological Activities and Applications
Compounds bearing both piperazine and nitrophenyl groups have been extensively studied for their biological activities. For instance, derivatives structurally related to the compound have shown promising antimicrobial and anticancer activities. Research on 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives revealed significant antimicrobial activity, along with potential anticancer effects, demonstrating the therapeutic potentials of such molecules (S. Mehta et al., 2019).
Antiproliferative and Antitumor Potential
The design and evaluation of novel compounds for antiproliferative and antitumor activities are critical areas of pharmaceutical research. Studies on compounds like 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives with modifications such as fluorophenyl groups have shown high anticancer activity, highlighting the potential application of "this compound" in cancer research and therapy (Abdelfattah Hassan et al., 2021).
Safety and Hazards
Future Directions
The future directions for this compound could involve further studies on its properties and potential applications. For instance, similar compounds have been studied for their inhibitory effects on ENTs . Further structural modification may improve its potency and selectivity and lead to the development of useful pharmacological agents .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-nitrophenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O4/c19-13-1-5-15(6-2-13)21-9-11-22(12-10-21)18(25)17(24)20-14-3-7-16(8-4-14)23(26)27/h1-8H,9-12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXGMGJMFCJABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B2978817.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-6,7-dimethoxy-4-quinazolinamine](/img/structure/B2978818.png)

![8-{4-[(3-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2978820.png)
![methyl 5-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2978821.png)


![4-Chlorobenzyl 7,9-dimethyl-4-(1-pyrrolidinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2978825.png)


![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-3-methylbutanamide](/img/structure/B2978831.png)
![1-({[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2978835.png)
![5-Fluoro-4-[4-(2-methylpropylsulfonyl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2978836.png)
